(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1327172-79-1
VCID: VC7282974
InChI: InChI=1S/C22H15F2N3O3/c1-29-18-6-4-5-13-11-15(21(28)27-19-7-2-3-10-25-19)22(30-20(13)18)26-17-9-8-14(23)12-16(17)24/h2-12H,1H3,(H,25,27,28)
SMILES: COC1=CC=CC2=C1OC(=NC3=C(C=C(C=C3)F)F)C(=C2)C(=O)NC4=CC=CC=N4
Molecular Formula: C22H15F2N3O3
Molecular Weight: 407.377

(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

CAS No.: 1327172-79-1

Cat. No.: VC7282974

Molecular Formula: C22H15F2N3O3

Molecular Weight: 407.377

* For research use only. Not for human or veterinary use.

(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide - 1327172-79-1

Specification

CAS No. 1327172-79-1
Molecular Formula C22H15F2N3O3
Molecular Weight 407.377
IUPAC Name 2-(2,4-difluorophenyl)imino-8-methoxy-N-pyridin-2-ylchromene-3-carboxamide
Standard InChI InChI=1S/C22H15F2N3O3/c1-29-18-6-4-5-13-11-15(21(28)27-19-7-2-3-10-25-19)22(30-20(13)18)26-17-9-8-14(23)12-16(17)24/h2-12H,1H3,(H,25,27,28)
Standard InChI Key VYRJCAZPAOCLQD-ROMGYVFFSA-N
SMILES COC1=CC=CC2=C1OC(=NC3=C(C=C(C=C3)F)F)C(=C2)C(=O)NC4=CC=CC=N4

Introduction

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Chromene Core: Cyclization reactions using salicylaldehyde derivatives and active methylene compounds under basic conditions.

  • Functionalization: Introduction of substituents like methoxy, carboxamide, and imino groups through stepwise reactions involving nucleophilic substitutions or amide bond formation.

  • Final Coupling: Addition of the pyridin-2-yl group via condensation reactions.

The synthesis may require purification steps such as recrystallization or column chromatography to achieve high purity.

Analytical Characterization

The structure and purity of (2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can be confirmed using advanced analytical techniques:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Identifies hydrogen (^1H) and carbon (^13C) environments in the molecule.
Mass Spectrometry (MS)Confirms molecular weight and fragmentation pattern.
Infrared Spectroscopy (IR)Detects functional groups (e.g., C=O, C-F, N-H).
X-ray CrystallographyDetermines three-dimensional molecular conformation.

Biological Activity

Preliminary studies suggest that compounds with similar scaffolds exhibit diverse biological activities due to their ability to interact with various biological targets. Potential activities include:

  • Anticancer Properties:

    • Chromene derivatives are known for their cytotoxic effects against tumor cell lines by inhibiting cell proliferation or inducing apoptosis.

    • The presence of fluorinated phenyl groups often enhances bioavailability and target specificity.

  • Anti-inflammatory Effects:

    • The carboxamide functionality may contribute to inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing inflammation.

  • Antibacterial/Antifungal Potential:

    • Pyridine-containing compounds often exhibit antimicrobial activity by disrupting bacterial protein synthesis or cell wall integrity.

  • Molecular Docking Studies:

    • Computational simulations can predict binding affinity with key enzymes or receptors, aiding in drug design optimization.

Research Applications

This compound holds promise for:

  • Medicinal Chemistry: As a lead molecule for developing anticancer or anti-inflammatory drugs.

  • Pharmacological Studies: To explore its efficacy in vitro (e.g., cell line assays) and in vivo (animal models).

  • Structure-Activity Relationship (SAR): Modifications around its core structure could enhance potency or reduce side effects.

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